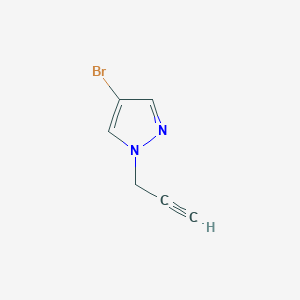

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVGABDMBUBOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Halogenation of N-Propargyl Pyrazole

An alternative method involves first preparing 1-(prop-2-yn-1-yl)-1H-pyrazole followed by selective bromination at the 4-position using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

| Parameter | Details |

|---|---|

| Starting material | 1-(Prop-2-yn-1-yl)-1H-pyrazole |

| Brominating agent | N-Bromosuccinimide (NBS) or Br2 |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 4 hours |

| Work-up | Quenching with sodium bisulfite, extraction, drying, purification |

| Yield | Moderate to good (50-70%) |

This approach allows for late-stage functionalization and can be advantageous for introducing other substituents orthogonally.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of 4-bromo-1-methylpyrazole | n-BuLi, THF, -78 °C, N-methoxy-N-methylacetamide | 57 | Formation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone |

| N-Propargylation | Propargyl bromide, K2CO3, DMF, rt | 70-80 | Alkylation at N1 position |

| Bromination of N-propargyl pyrazole | NBS, DCM, 0 °C to rt | 50-70 | Selective bromination at 4-position |

Research Findings and Mechanistic Insights

Lithiation Step: The use of n-butyllithium at low temperatures (-78 °C) ensures regioselective deprotonation at the 4-position of the pyrazole ring, which is then trapped by electrophiles such as N-methoxy-N-methylacetamide to introduce functional groups.

Alkylation Step: The nucleophilicity of the pyrazole nitrogen allows for efficient substitution with propargyl bromide under mild basic conditions, preserving the integrity of the bromine substituent on the ring.

Halogenation Step: The stability of the pyrazole ring under electrophilic bromination conditions permits selective functionalization at the 4-position without affecting the propargyl substituent, enabling modular synthesis of diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Formation of 4-azido-1-(prop-2-yn-1-yl)-1H-pyrazole or 4-thio-1-(prop-2-yn-1-yl)-1H-pyrazole.

Oxidation Reactions: Formation of 4-bromo-1-(prop-2-yn-1-yl)pyrazole-3-carbaldehyde.

Reduction Reactions: Formation of 4-bromo-1-(prop-2-yn-1-yl)pyrazoline.

Scientific Research Applications

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the prop-2-yn-1-yl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

4-bromo-1H-pyrazole: Lacks the prop-2-yn-1-yl group, making it less versatile in certain synthetic applications.

1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

Uniqueness

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both the bromine atom and the prop-2-yn-1-yl group, which enhance its reactivity and versatility in various chemical transformations. This dual functionality makes it a valuable compound in organic synthesis and pharmaceutical research.

Biological Activity

4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds exhibit significant activity against various pathogens. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4bromo | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.20 | Bactericidal |

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have shown that compounds like this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, a derivative exhibited an IC50 value comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in treating inflammatory conditions .

| Compound | IC50 (μM) | COX Inhibition Type |

|---|---|---|

| 4-bromo derivative | 0.08 | COX-2 |

| Standard (Diclofenac) | 0.054 | COX-2 |

Antitumor Activity

The antitumor potential of pyrazole derivatives has been widely studied, with some compounds showing significant antiproliferative effects against various cancer cell lines. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF7 | 4-bromo derivative | 0.08 |

| HeLa | Other derivative | 0.05 |

| A549 | Other derivative | 0.06 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and laboratory settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against resistant strains of bacteria, demonstrating significant bactericidal effects .

- Anti-inflammatory Trials : In vivo studies using animal models showed that specific pyrazole derivatives significantly reduced paw edema induced by carrageenan, confirming their anti-inflammatory properties .

- Cancer Cell Line Studies : Research on multiple cancer cell lines revealed that certain pyrazole derivatives could effectively inhibit cell proliferation and induce apoptosis .

Q & A

What are the optimal synthetic routes for 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole, and how do reaction conditions affect yield and purity?

Basic Research Focus

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting 4-bromo-1H-pyrazole with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Microwave-assisted synthesis has been reported to improve reaction efficiency, reducing time from hours to minutes while maintaining yields >80% . Purity is influenced by solvent choice (polar aprotic solvents like DMF enhance reactivity) and stoichiometric ratios, with excess propargyl bromide often required to minimize side products. Post-synthesis purification via column chromatography (ethyl acetate/hexane) or recrystallization ensures high purity (>95%) for biological assays .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations are critical for modeling reactivity. For example, the bromine atom at the 4-position acts as an electrophilic site, making it amenable to Suzuki-Miyaura couplings with aryl boronic acids. Computational studies (e.g., using Gaussian09) reveal that the electron-withdrawing propargyl group lowers the LUMO energy of the pyrazole ring, enhancing oxidative addition with palladium catalysts . Key parameters include:

| Parameter | Value/Observation |

|---|---|

| Bond dissociation energy (C–Br) | ~280 kJ/mol (facile cleavage) |

| Charge distribution | Bromine: δ⁻, Propargyl: δ⁺ |

| DFT-guided optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (Cs₂CO₃) can improve coupling efficiency by 20–30% . |

What challenges arise in the crystallographic refinement of this compound, and how can SHELXL address them?

Advanced Research Focus

Crystallographic refinement is complicated by disorder in the propargyl group and anisotropic thermal motion of the bromine atom. SHELXL employs robust algorithms for handling these issues:

- Disorder modeling : Split-atom refinement partitions electron density for overlapping propargyl conformers, with occupancy ratios adjusted iteratively .

- Anisotropic displacement parameters (ADPs) : SHELXL refines ADPs using Hirshfeld rigid-bond tests, ensuring chemically plausible thermal motion .

- Twinned crystals : The TWIN command in SHELXL resolves pseudo-merohedral twinning, common in pyrazole derivatives due to planar stacking .

What strategies enhance the biological activity of this compound derivatives?

Advanced Research Focus

Functionalization at the propargyl or pyrazole positions modulates bioactivity:

- Propargyl modification : Introducing electron-deficient groups (e.g., carbonyls) increases antimicrobial potency by enhancing membrane penetration. For example, 4-bromo-1-(propioloyl)-1H-pyrazole shows MIC values of 2–4 µg/mL against S. aureus .

- Pyrazole substitution : Adding methyl groups at the 3- and 5-positions (e.g., 3,5-dimethyl analogs) improves anticancer activity (IC₅₀ = 8 µM in HeLa cells) by stabilizing hydrophobic interactions with kinase targets .

Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) identify key residues (e.g., Thr790 in EGFR) for targeted modifications .

How does microwave irradiation improve the synthesis of this compound derivatives?

Basic Research Focus

Microwave-assisted synthesis reduces reaction times and improves regioselectivity. For example, Sonogashira couplings under microwave conditions (100°C, 20 min) achieve >90% yield compared to 12 hours conventionally . Key advantages include:

- Controlled heating : Uniform thermal distribution minimizes decomposition.

- Enhanced kinetics : Activation energy barriers are lowered, accelerating propargyl group attachment .

Reaction monitoring via in-situ FTIR or Raman spectroscopy ensures real-time optimization .

What analytical techniques validate the structure of this compound?

Basic Research Focus

Multi-technique validation ensures structural integrity:

How can researchers resolve contradictory biological activity data for this compound?

Advanced Research Focus

Discrepancies in bioactivity often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and controls (e.g., doxorubicin) .

- Purity verification : LC-MS with >99% purity thresholds eliminates false positives from byproducts .

- Dose-response curves : EC₅₀ values should be calculated across ≥5 concentrations to ensure reproducibility .

What are the applications of this compound in materials science?

Advanced Research Focus

The propargyl group enables click chemistry (CuAAC) for polymer functionalization:

- Conductive polymers : Azide-terminated polythiophenes react with the propargyl group, yielding materials with σ = 10⁻² S/cm .

- MOF synthesis : Coordination with Zn²+ forms porous frameworks (BET surface area: 1200 m²/g) for gas storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.